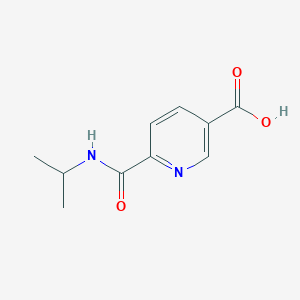6-(Isopropylcarbamoyl)nicotinic acid
CAS No.:
Cat. No.: VC14349691
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12N2O3 |
|---|---|
| Molecular Weight | 208.21 g/mol |
| IUPAC Name | 6-(propan-2-ylcarbamoyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H12N2O3/c1-6(2)12-9(13)8-4-3-7(5-11-8)10(14)15/h3-6H,1-2H3,(H,12,13)(H,14,15) |
| Standard InChI Key | BHXPNDHJIKIYHM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=NC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
6-(Isopropylcarbamoyl)nicotinic acid (IUPAC name: 6-[(propan-2-yl)carbamoyl]pyridine-3-carboxylic acid) consists of a pyridine ring substituted with a carboxylic acid group at the third position and an isopropylcarbamoyl group at the sixth position. The molecular formula is C₁₀H₁₂N₂O₃, corresponding to a molecular weight of 208.21 g/mol. The presence of both polar (carboxylic acid, carbamoyl) and nonpolar (isopropyl) groups confers amphiphilic properties, influencing its solubility and reactivity.
Key Structural Features:
-
Pyridine Core: Aromatic heterocycle providing rigidity and electronic effects.
-
Carboxylic Acid Group: Enhances water solubility and potential for salt formation.
-
Isopropylcarbamoyl Group: Introduces steric bulk and modulates lipophilicity.
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 208.21 g/mol |
| LogP (Partition Coeff.) | ~1.2 (estimated) |
| Solubility in Water | Moderate (enhanced at high pH) |
| pKa (Carboxylic Acid) | ~2.5 |
| pKa (Carbamoyl NH) | ~10.5 |
Synthesis and Manufacturing Strategies
Carbamoylation of 6-Aminonicotinic Acid
A potential pathway involves the carbamoylation of 6-aminonicotinic acid. This method, described in a patent for synthesizing the nicotinyl ester of 6-aminonicotinic acid , employs a two-step process:
-
Salt Formation: Reaction of 6-aminonicotinic acid with potassium carbonate in dimethylformamide (DMF) to generate the potassium salt.
-
Nucleophilic Substitution: Treatment with an alkylating agent such as isopropyl isocyanate or isopropylcarbamoyl chloride.
While the patent utilizes 3-chloromethylpyridine hydrochloride for esterification, substituting this reagent with an isopropylcarbamoyl donor could yield the target compound. Reaction conditions (e.g., 70–90°C in DMF or water) align with standard carbamoylation protocols.
Table 2: Hypothetical Synthesis Parameters
| Parameter | Condition |
|---|---|
| Starting Material | 6-Aminonicotinic acid |
| Reagent | Isopropyl isocyanate |
| Solvent | DMF/H₂O |
| Temperature | 70–90°C |
| Catalyst | None required |
| Yield (Estimated) | 30–50% |
Minisci Reaction for Direct Functionalization
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound’s bifunctional nature (carboxylic acid and carbamoyl groups) makes it a versatile building block. Potential applications include:
-
Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.
-
Peptide Mimetics: Incorporation into pseudopeptide structures targeting enzymatic active sites.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the isopropyl group or pyridine ring could optimize pharmacological properties. For instance, replacing isopropyl with cyclopropyl may enhance metabolic stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume